molecular formula C16H12O7 B13409018 3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone

3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone

Cat. No.: B13409018
M. Wt: 316.26 g/mol
InChI Key: KQBHOMRPRBEQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone is a chromone-based compound offered for research purposes. Chromones represent a privileged scaffold in medicinal chemistry, serving as a key building block for the isolation, design, and synthesis of novel lead compounds due to their diverse biological potential . Naturally occurring and synthetic chromone analogs have been the subject of extensive studies for their wide range of pharmacological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects . Researchers are particularly interested in this class of compounds for developing new therapeutic agents, as their structures can be modified to explore interactions with various biological targets. The specific substitution pattern on this chromone derivative makes it a compound of interest for further investigation into its mechanism of action and potential research applications in these areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

3,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-13-4-7(2-3-9(13)17)16-15(21)14(20)8-5-10(18)11(19)6-12(8)23-16/h2-6,17-19,21H,1H3

InChI Key

KQBHOMRPRBEQFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Salicylaldehyde Derivatives

Method:

  • Condensation of 2-hydroxybenzaldehyde derivatives with appropriate acetophenone or benzoyl derivatives under basic or acidic conditions.
  • Cyclization to form the chromone ring via oxidative cyclization .

Reaction Conditions:

  • Solvent: ethanol or acetic acid.
  • Catalyst: sodium hydroxide or potassium hydroxide.
  • Temperature: reflux (~80-100°C).
  • Duration: 4-8 hours.

Example:

  • Condensation of 3-methoxy-4-hydroxybenzaldehyde with acetophenone derivatives, followed by cyclization and oxidation to yield the chromone core with hydroxyl and methoxy groups at the specified positions.

Synthesis via Friedel–Crafts Acylation and Cyclization

Method:

  • Friedel–Crafts acylation of phenolic compounds with acyl chlorides to introduce the necessary acyl groups.
  • Cyclization under acidic or basic conditions to form the chromone ring.

Reaction Conditions:

  • Solvent: polyphasic systems such as DMSO, DMF, or acetic acid.
  • Catalyst: Aluminum chloride or polyphosphoric acid.
  • Temperature: 0-100°C.
  • Duration: 2-12 hours.

Notes:

  • This method allows for regioselective hydroxylation and methoxylation by choosing appropriate starting phenols.

Synthesis via Prenylation and Ring Closure

Method:

  • Prenylation of phenolic precursors using prenyl bromide or chloride in the presence of alkali (e.g., potassium carbonate).
  • Ring closure via cyclization of prenylated intermediates under basic conditions.

Reaction Conditions:

  • Solvent: methanol, DMF, or THF.
  • Base: potassium carbonate, cesium carbonate.
  • Temperature: 0-80°C.
  • Duration: 2-24 hours.

Application:

  • This approach is suitable for introducing the prenyl group, which can be oxidized or further functionalized to obtain the target chromone.

Hydroxylation and Methylation Steps

  • Hydroxyl groups are introduced via selective hydroxylation using reagents like hydrogen peroxide or hydroxyl radical-generating systems.
  • Methylation of phenolic hydroxyl groups is achieved with methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate).

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents Solvent Conditions Purpose Reference
1 Condensation Salicylaldehyde + Acetophenone Ethanol Reflux Form chromone core ,
2 Cyclization Oxidative or acid catalysis Acetic acid Reflux Ring closure ,
3 Hydroxylation H2O2, hydroxyl radical source Water or alcohol Mild heating Hydroxyl groups at 3,6,7 ,
4 Methylation Methyl iodide DMF or acetone Room temperature Methoxy group at 3-position ,
5 Prenylation Prenyl bromide DMF or THF 0-80°C Add prenyl group ,

Notes

  • The synthesis routes are adaptable depending on the availability of starting materials and specific functional group modifications.
  • The process often involves protecting groups to ensure regioselectivity during hydroxylation and methylation.
  • The overall yield and purity depend on the optimization of each step, particularly the cyclization and hydroxylation stages.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chromone Derivatives

Substituent Patterns on the Chromone Core

The hydroxylation and methoxylation patterns on the chromone skeleton significantly influence biological activity. Key analogs include:

Compound Name Chromone Substituents Phenyl Substituents Linkage Type Key Bioactivity Source
3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone 3-OH, 6-OH, 7-OH 4-OH, 3-OCH3 Direct phenyl Not explicitly reported Agarwood (presumed)
6-Hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone 6-OH, 7-OCH3 4-OCH3 (ethyl-linked) Ethyl Cytotoxicity (IC50: 5.76–20.1 µM) Gyrinops salicifolia
6-Hydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]chromone 6-OH 4-OH, 3-OCH3 Styryl (ethenyl) Not reported Aquilaria sinensis
7-Hydroxy-6-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone 7-OH, 6-OCH3 3-OH, 4-OCH3 (ethyl) Ethyl Antioxidant (moderate FRAP) Agarwood

Key Observations :

  • The target compound’s 3,6,7-trihydroxy pattern is unique compared to analogs, which often feature fewer hydroxyl groups and more methoxy substitutions (e.g., 6-OCH3 in ).

Substitution on the Phenyl Ring

The 4-hydroxy-3-methoxy phenyl group is a recurring motif in bioactive chromones:

  • 6-Hydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]chromone : Shares the same phenyl substitution but lacks hydroxyl groups at positions 3 and 7 on the chromone.

Functional Impact :

  • The 4-hydroxy-3-methoxy group enhances electron-donating capacity, which correlates with antioxidant activity . However, the target compound’s trihydroxy chromone core may further amplify this effect.
Cytotoxicity
  • Ethyl-linked derivatives (e.g., 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone ) exhibit moderate cytotoxicity against cancer cell lines (IC50: 5.76–20.1 µM) .
  • 6,7-Dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone inhibits NF-κB activation (luciferase activity: 0.38 vs.
Antioxidant Capacity
  • Chromones with multiple hydroxyl groups (e.g., 5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone ) show higher FRAP values than methoxylated analogs .

Gaps in Data :

Structural Uniqueness and Research Implications

The 3,6,7-trihydroxy chromone core and 4-hydroxy-3-methoxy-phenyl group distinguish this compound from analogs.

  • Enhanced antioxidant activity due to multiple hydroxyl groups.
  • Improved solubility compared to ethyl-linked derivatives, which may influence pharmacokinetics.

Biological Activity

3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone, also known as a flavonoid compound, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a chromone backbone with three hydroxyl groups at positions 3, 6, and 7 and a methoxy-substituted phenyl group at position 2. This unique structure contributes to its biological properties.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant capacity of this compound. The compound scavenges free radicals and reduces oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

  • Research Findings : A study reported that the compound exhibited significant DPPH radical scavenging activity with an IC50 value comparable to that of ascorbic acid .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

  • Case Study : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of TNF-alpha and IL-6 in serum .

Anticancer Properties

Research indicates that this compound possesses anticancer activity against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway and inhibits cell proliferation by arresting the cell cycle at the G1 phase .
Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (breast)15.4Apoptosis induction
HeLa (cervical)12.8Cell cycle arrest
A549 (lung)10.5Mitochondrial pathway

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in models of neurodegeneration. It protects neuronal cells from oxidative damage and apoptosis.

  • Research Findings : In vitro studies demonstrated that the compound significantly reduced neuronal cell death induced by glutamate toxicity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

  • Absorption : The compound shows moderate solubility in water and high solubility in organic solvents.
  • Metabolism : It undergoes phase I metabolism primarily through hydroxylation and conjugation.
  • Excretion : Predominantly excreted via urine as metabolites.

Safety and Toxicity

Preliminary toxicity studies indicate that this flavonoid exhibits low toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use.

Q & A

Q. What spectroscopic methods are essential for characterizing the structure of 3,6,7-Trihydroxy-2-(4-hydroxy-3-methoxy-phenyl)chromone?

  • Methodological Answer : Structural elucidation requires a combination of 1D/2D NMR (to assign proton and carbon environments), HR-ESIMS (for precise molecular formula determination), and Circular Dichroism (CD) to confirm absolute configuration. For example, the absolute configuration of oleracone P, a structurally related chromone, was resolved using ECD calculations combined with experimental CD data . UHPLC-ESI-Q-TOF/MS is critical for purity assessment and fragmentation pattern analysis .

Q. How do hydroxyl group positions influence the antioxidant and neuroprotective activities of this chromone?

  • Methodological Answer : Hydroxyl groups at positions 3, 6, and 7 are critical for antioxidant capacity, as shown in studies where shifting functional groups (e.g., DTC from position 3 to 6) drastically reduced activity . Neuroprotection depends on the flexibility of substituents ; for example, rigid phenylethyl arms with double bonds inactivate neuroprotective effects, while hydroxylated, flexible analogs enhance receptor interactions . Assays like glutamate-induced neurotoxicity models (at 10 μM concentrations) are used to validate these effects .

Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer : IL-1β inhibition assays in macrophage cell lines (e.g., RAW 264.7) are standard. For instance, oleracone P, a similar chromone, showed significant IL-1β suppression at 20 μM via LPS-stimulated models . MTT cytotoxicity assays against cancer cell lines (e.g., SMMC-7721, MGC-803) can also screen for anti-inflammatory cross-activity, though weak cytotoxicity (IC₅₀: 18.82–37.95 µg/mL) may require secondary validation .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the mechanism of anti-inflammatory action?

  • Methodological Answer : Docking studies target inflammatory mediators like IL-1β or COX-2 . Using software (e.g., AutoDock Vina), the chromone’s hydroxyl and methoxy groups are mapped to hydrogen-bonding sites on protein targets. For example, the 4-hydroxy-3-methoxy-phenyl moiety may interact with hydrophobic pockets, while trihydroxy groups stabilize polar interactions. Dynamics simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories, correlating conformational flexibility with activity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for chromone derivatives?

  • Methodological Answer : Systematic QSAR modeling addresses discrepancies by integrating physicochemical descriptors (e.g., logP, polar surface area) with bioactivity data. For example, chromones with 5-OH substituents showed enhanced neuroprotection, but rigid substituents (e.g., double bonds in phenylethyl arms) negated effects, highlighting the need for conformational analysis in SAR . Contradictions in cytotoxicity data (e.g., weak activity in MTT assays) may require metabolomic profiling to identify off-target interactions .

Q. How is the absolute configuration of polyhydroxylated chromones determined experimentally and computationally?

  • Methodological Answer : Experimental CD spectra are compared with time-dependent density functional theory (TD-DFT) -computed ECD curves. For oleracone P, the (S)-configuration was confirmed by matching experimental CD minima/maxima (e.g., 210–250 nm) with calculated transitions . X-ray crystallography (where feasible) provides definitive proof, as seen in chromone derivatives with resolved methylthio groups .

Q. What synthetic challenges arise in designing routes for multi-substituted chromones, and how are they optimized?

  • Methodological Answer : Key challenges include regioselective hydroxylation and methoxy group placement . A typical route involves:
  • Core formation : Aldol condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes.
  • Functionalization : Selective oxidation (e.g., KMnO₄ for hydroxylation) and protection/deprotection steps (e.g., TBDMS for OH groups) .
  • Purification : Reverse-phase HPLC with C18 columns resolves isomers, as seen in agarwood chromones .

Q. How do researchers validate purity and structural integrity using hyphenated analytical techniques?

  • Methodological Answer : LC-MS/MS combines separation (C18 column, acetonitrile/water gradient) with high-resolution mass detection (e.g., Q-TOF) to confirm molecular ions and fragment patterns. NMR-PURE thresholds (e.g., >95% purity) are validated via integration of ¹H NMR signals, excluding solvent peaks. For example, 6,7-dimethoxy-2-(2-phenylethyl)chromone was characterized with ¹³C DEPT-135 to assign quaternary carbons .

Methodological Tables

Q. Table 1: Key SAR Insights for Chromone Derivatives

Substituent PositionBioactivity ImpactExperimental Evidence
3-OH, 6-OH, 7-OH↑ AntioxidantGlutamate neuroprotection assay
4-Hydroxy-3-methoxy-phenyl↑ Anti-inflammatoryIL-1β inhibition at 20 μM
Rigid phenylethyl arm↓ NeuroprotectiveLoss of activity with C7'-C8' double bond

Q. Table 2: Advanced Analytical Techniques

TechniqueApplicationExample Use Case
HR-ESIMSMolecular formula determinationOleracone P (C16H14O7)
TD-DFT/ECDAbsolute configuration(5S,6S,7S,8R)-chlorochromone
Molecular DynamicsBinding stability assessmentIL-1β docking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.